Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
Overview
Description
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate is a chemical compound that belongs to the class of cyanoacrylates, which are known for their rapid polymerization and strong adhesive properties. This compound features a methoxyphenyl group, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related cyanoacrylate compounds often involves the Knoevenagel condensation reaction, as seen in the synthesis of various substituted phenylcyanoacrylates . These compounds are typically synthesized by reacting substituted benzaldehydes with cyanoacetates in the presence of a catalyst like piperidine. The reaction conditions, such as temperature and catalyst concentration, can significantly affect the yield and purity of the product.
Molecular Structure Analysis
The molecular structure of cyanoacrylates is characterized by the presence of a cyano group and a carbonyl group in conjugation, which can lead to a polarized C=C bond . This polarization is evident from infrared spectroscopy and ab initio force field calculations, which show a significant ground-state charge transfer between the electropositive and electronegative fragments of the molecule, giving it a dual molecular and zwitterionic character .
Chemical Reactions Analysis
Cyanoacrylates can undergo various chemical reactions, including polymerization and copolymerization. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile, demonstrating the reactivity of cyanoacrylate derivatives . Additionally, copolymerization reactions with other monomers like methyl methacrylate have been reported, where the reactivity ratios of the monomers are determined to understand the copolymerization behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylates are influenced by their molecular structure. For example, the introduction of methoxyphenyl groups can affect the solubility, thermal stability, and glass transition temperature of the resulting polymers . The crystallinity of the polymers can also be induced by the presence of rigid anisotropic side groups, as observed in substituted biphenyl acrylates and methacrylates . The thermal stability of these polymers is generally high, with decomposition temperatures often exceeding 200°C .
Scientific Research Applications
“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is a specific type of cyanoacrylate . Cyanoacrylates are a family of strong fast-acting adhesives with industrial, medical, and household uses . They are derived from ethyl cyanoacrylate and related esters . The cyanoacrylate group in the monomer rapidly polymerizes in the presence of water to form long, strong chains .
Specific cyanoacrylates include methyl 2-cyanoacrylate (MCA), ethyl 2-cyanoacrylate (ECA, commonly sold under trade names such as “Super Glue” and “Krazy Glue”), n-butyl cyanoacrylate (n-BCA), octyl cyanoacrylate, and 2-octyl cyanoacrylate (used in medical, veterinary and first aid applications) .
One potential application of a similar compound, 4-methoxyphenyl acrylate, is in the synthesis of liquid crystalline polymers. These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices.
“Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” is a specific type of cyanoacrylate, which are a family of strong fast-acting adhesives with industrial, medical, and household uses . Here are some potential applications related to this compound and its structural relatives:
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α-Glucosidase Inhibitory Activity
- Application: Compounds structurally similar to “Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” have been studied for their α-glucosidase inhibitory activity .
- Method: The study would involve the synthesis of the compound and subsequent testing of its α-glucosidase inhibitory activity .
- Results: The results of such a study would provide insights into the potential of the compound as a therapeutic agent .
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Synthesis of Liquid Crystalline Polymers
- Application: A structurally similar compound, 4-methoxyphenyl acrylate, is used in the synthesis of liquid crystalline polymers . These polymers display mesophase behavior, which is dependent on the chemical nature of the polyacrylates, indicating potential for application in displays and optical devices .
- Method: The study would involve the synthesis of the compound and subsequent testing of its mesophase behavior .
- Results: The results of such a study would provide insights into the potential of the compound as a component in liquid crystalline polymers .
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Antioxidant Activity
- Application: Compounds structurally similar to “Methyl 2-cyano-3-(4-methoxyphenyl)acrylate” have been studied for their antioxidant activity .
- Method: The study would involve the synthesis of the compound and subsequent testing of its antioxidant activity .
- Results: The results of such a study would provide insights into the potential of the compound as a therapeutic agent .
Safety And Hazards
This compound should be handled with care to avoid contact with skin and eyes. Breathing dust should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn during handling . Heating the polymer causes depolymerization, producing gaseous products which are a strong irritant to the lungs and eyes .
properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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